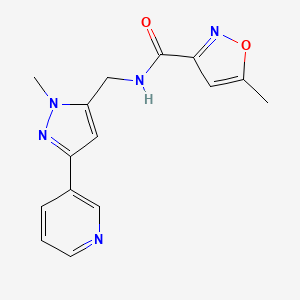

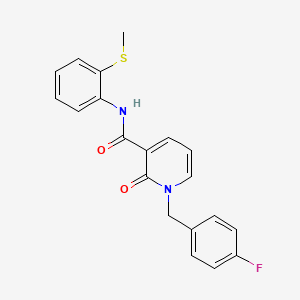

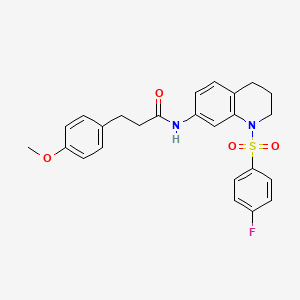

N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide, appears to be a complex molecule that may be related to the classes of compounds discussed in the provided papers. These classes include oxadiazole and pyrazole derivatives, which are known for their biological activities and potential in pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of N-substituted derivatives of oxadiazole compounds involves the initial reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several transformation steps to yield the final product . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of oxadiazole rings and subsequent functionalization with appropriate substituents.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of oxadiazole and pyrazole rings suggests a rigid structure with potential for specific biological interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate a high degree of selectivity and specificity. The formation of oxadiazole rings, for example, is a key step in the synthesis of these molecules and often involves cyclization reactions under controlled conditions . The reactivity of the compound would likely be influenced by the presence of these heterocyclic systems and the substituents attached to them.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds with oxadiazole and pyrazole moieties generally exhibit moderate to significant biological activity . These properties are influenced by the molecular structure, which affects solubility, stability, and reactivity. The presence of a piperidine ring, as seen in related compounds, may also contribute to the lipophilicity and potential bioavailability of the molecule.

Applications De Recherche Scientifique

Novel Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives, including their coordination complexes with Co(II) and Cu(II), reveals the importance of such compounds in developing new materials with significant antioxidant activity. These complexes exhibited substantial antioxidant properties, measured using DPPH, ABTS, and FRAP assays. This study underscores the potential of similar structures in synthesizing new compounds with desirable biological activities (Chkirate et al., 2019).

Utility in Constructing Heterocyclic Compounds

Khalil et al. (2017) demonstrated the versatility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives, highlighting the synthetic utility of related structures in generating diverse heterocyclic compounds with potential biological applications. This research illustrates the compound's role in synthetic chemistry for developing new molecules (Khalil et al., 2017).

Antibacterial Potentials of Acetamide Derivatives

A study by Iqbal et al. (2017) on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate antibacterial activity against various bacterial strains. This finding suggests that similar acetamide derivatives could be explored for their antibacterial properties, offering a pathway to new antimicrobial agents (Iqbal et al., 2017).

Potential in Alzheimer's Disease Therapy

Research on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides by Umar et al. (2019) showcased their potential as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, indicating their significance in Alzheimer's disease therapy. These compounds' inhibitory activities highlight the therapeutic potential of similar structures in neurodegenerative disease management (Umar et al., 2019).

Antimicrobial and Anti-bacterial Studies

Studies on N-substituted derivatives of acetamide have demonstrated moderate to significant antimicrobial and antibacterial activity, suggesting the potential use of similar compounds in addressing microbial resistance and developing new antibacterial agents. For instance, Khalid et al. (2016) explored the antibacterial activity of oxadiazole bearing compounds, revealing their efficacy against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Propriétés

IUPAC Name |

N-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3/c1-11(23)19-9-15(24)22-6-2-3-12(10-22)7-14-20-16(21-25-14)13-8-17-4-5-18-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTVFBBUKHTDSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)

![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)

![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)